molecular formula C8H10N2O B045008 N,N-Dimethyl-4-nitrosoaniline CAS No. 138-89-6

N,N-Dimethyl-4-nitrosoaniline

Cat. No. B045008
CAS RN: 138-89-6
M. Wt: 150.18 g/mol
InChI Key: CMEWLCATCRTSGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethyl-4-nitrosoaniline involves reactions that can afford complex salts containing cations, which are hybrids between a nitrenium ion and an iminium ion. This process involves the reaction with nucleophiles such as indoles and indolizines, leading to compounds characterized by new carbon-nitrogen bonds derived from the nitrenium ion form. The reaction extent varies with the type of nucleophile, and it competes with electron transfer processes, leading to the formation of dimeric nucleophiles and azoxy derivatives (Greci et al., 2003).

Molecular Structure Analysis

Structural analysis of N,N-Dimethyl-4-nitrosoaniline and its derivatives provides evidence against the classical concept of through-resonance in p-nitroaniline and derivatives. The dimethylamino groups exhibit a trigonal-pyramidal configuration and are significantly turned with respect to the ring plane in molecules having a substituent in the ortho-position, whereas this group is planar in meta-substituted molecules. This reveals the complexity of its structural dynamics and the influence of substituents on its geometry (Borbulevych et al., 2002).

Chemical Reactions and Properties

N,N-Dimethyl-4-nitrosoaniline participates in various chemical reactions, including those leading to the formation of disulfonamide and sulfonamide derivatives when reacted with arylsulfinic acids. These reactions can be conducted both electrochemically and chemically, showcasing its versatility in organic synthesis (Khazalpour & Nematollahi, 2015).

Physical Properties Analysis

N,N-Dimethyl-4-nitrosoaniline exhibits intriguing physical properties, such as piezoelectricity and fluorescence when embedded in polymer microfibers. Its crystalline form displays an extraordinarily high piezoelectric output response, alongside solid-state blue fluorescence, indicating its potential in energy harvesting and emission applications (Baptista et al., 2022).

Chemical Properties Analysis

The chemical properties of N,N-Dimethyl-4-nitrosoaniline are highlighted by its interactions with various reagents and conditions. Its reactivity with nitric and nitrous acids, for instance, demonstrates its potential in forming N-nitroso-N-methyl and N-nitro-N-methyl derivatives, further emphasizing the compound's utility in synthetic chemistry and the formation of novel compounds (Platonov et al., 2002).

Scientific Research Applications

  • Electronic Structures and Molecular Conformations : It's used to study electronic structures and molecular conformations of N-benzylideneanilines (R. Akaba et al., 1980).

  • Properties of p-dimethylamino-N-thiosulphinylaniline : It has potential applications in the study of p-dimethylamino-N-thiosulphinylaniline's properties (D. Barton & M. Robson, 1974).

  • Synthesis of Amines and Nitro Compounds : Useful in synthesizing various amines and nitro compounds, with high efficiency using TiO2 supported nano-Pd catalysts under UV irradiation (Lina Zhang et al., 2015).

  • Nitration of Aromatic Amines : Utilized for studying the nitration of aromatic amines (Fatima Al-Omran & John H. Ridd, 1983).

  • Nitrosamine-Induced Carcinogenesis : Employed in studies on nitrosamine-induced carcinogenesis in rats (P. Swann & P. Magee, 1968).

  • Energy Harvesting and Solid-State Blue Emitters : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid fibers show promise for energy harvesting and as solid-state blue emitters due to high piezoelectric output response and solid-state blue fluorescence (Rosa M F Baptista et al., 2022).

  • DNA Methylation in Cultured Mammalian Cells : It rapidly methylates nucleic acids in cultured mammalian cells, with greater extent in higher thiol-content cells (P. D. Lawley & C. J. Thatcher, 1970).

  • Non-linear Optical Organic Materials : Derivatives of N,N-dimethyl-4-nitroaniline are model compounds for non-linear optical organic materials (O. Borbulevych et al., 2002).

  • Formation of Complex Salts : Reacts with benzoyl chloride to form complex salts with hybrid nitrenium ions and iminium ions, yielding new carbon-nitrogen bonds (L. Greci et al., 2003).

  • Evidence Against Through-Resonance Concept : Provides structural evidence against the classical concept of through-resonance, emphasizing the importance of the quinoid structure with full charge transfer from the amine to the nitro group (T. M. Krygowski & J. Maurin, 1989).

  • Water Treatment : Studied for degradation in a dielectric barrier discharge plasma reactor for water treatment (Dong-Seog Kim & Young-Seek Park, 2011).

  • Peroxide Bleaching Processes : Investigated for its oxidation in hydrogen peroxide at 50°, showing a correlation with hydroxyl radical concentration and final pulp brightness after alkaline stage (G. Hobbs & J. Abbot, 1994).

  • Molecular Complex Formation : Forms a molecular complex with 2-[4-dimethylamino]-3-oxo-N-phenylbutanamide, linked by hydrogen bond and α-α interactions (K. Lewiński et al., 1993).

  • Carcinogen in Industrial Use : Identified as a carcinogen through proposed industrial use (P. D. Lawley, 1983).

  • Solvent Influence on Dipole Moment and Charge-Transfer Effects : The dipole moment in N,N-dimethyl-p-nitrosoaniline strongly depends on solvent polarity, affecting intramolecular electron donor-acceptor interaction (Z. Pawelka, 1988).

  • Blocking Formation of Carcinogenic Compounds : Ascorbic acid can block the formation of carcinogenic N-nitroso compounds by reacting with various compounds, reducing the risk of drug-induced carcinogenesis (S. Mirvish et al., 1972).

  • Solvent Effect on Internal Rotation : The effect of solvent on the barrier to internal rotation in N,N-dimethyl-p-nitrosoaniline is small (A. Furness et al., 1975).

  • Metabolism by Prostaglandin H Synthase : Prostaglandin H synthase metabolizes N,N-dimethyl-4-aminoazobenzene through a one-electron oxidation mechanism, producing free radicals (M. Stiborová et al., 1997).

Safety And Hazards

N,N-Dimethyl-4-nitrosoaniline is self-heating and may catch fire. It is toxic if swallowed and fatal in contact with skin. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While there is limited information available on the future directions of N,N-Dimethyl-4-nitrosoaniline, its use in the detection of singlet oxygen suggests potential applications in biochemical and physiological studies .

properties

IUPAC Name

N,N-dimethyl-4-nitrosoaniline
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InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3
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InChI Key

CMEWLCATCRTSGF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N=O
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Molecular Formula

C8H10N2O
Record name P-NITROSODIMETHYLANILINE
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Related CAS

42344-05-8 (mono-hydrochloride)
Record name N,N-Dimethyl-p-nitrosoaniline
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DSSTOX Substance ID

DTXSID7025138
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Molecular Weight

150.18 g/mol
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Physical Description

P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested., Green solid; [Merck Index] Green crystalline powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ALC, ETHER, SOL IN FORMAMIDE
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Density

1.145 (NTP, 1992) - Denser than water; will sink, 1.145 @ 20 °C
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Vapor Pressure

0.4 [mmHg]
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Product Name

N,N-Dimethyl-4-nitrosoaniline

Color/Form

GREEN PLATES OR LEAFLETS, GREENISH-YELLOW SOLID

CAS RN

138-89-6
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Melting Point

198.5 to 200.3 °F (NTP, 1992), 92.5-93.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
895
Citations
T Daussmann, A Aivasidis… - European journal of …, 1997 - Wiley Online Library
Cell‐free extracts of Methanosarcina barkeri DSM 804 showed alcohol dehydrogenase activity under aerobic conditions when N,N‐dimethyl‐4‐nitrosoaniline(NDMA) was used as an …
Number of citations: 18 febs.onlinelibrary.wiley.com
H Park, H Lee, YT Ro, YM Kim - Microbiology, 2010 - microbiologyresearch.org
Mycobacterium sp. strain JC1 is able to grow on methanol as a sole source of carbon and energy using methanol : N,N′-dimethyl-4-nitrosoaniline oxidoreductase (MDO) as a key …
Number of citations: 21 www.microbiologyresearch.org
I Nagy, S Verheijen, A De Schrijver… - Archives of …, 1995 - Springer
A protein with a mol. mass of 51,000 (ThcE) that was induced in Rhodococcus sp. N186/21 during assimilation of thiocarbamate herbicides, atrazine, ethanol, propanol, glycerol, …
Number of citations: 45 link.springer.com
LV Bystrykh, J Vonck, EF Van Bruggen… - Journal of …, 1993 - Am Soc Microbiol
The quaternary protein structure of two methanol:N,N'-dimethyl-4-nitrosoaniline (NDMA) oxidoreductases purified from Amycolatopsis methanolica and Mycobacterium gastri MB19 was …
Number of citations: 58 journals.asm.org
Y Horinouchi, FA Summers, M Ehrenshaft… - Free Radical Biology and …, 2015 - Elsevier
Xenobiotic metabolism can induce the generation of protein radicals, which are believed to play an important role in the toxicity of chemicals and drugs. It is therefore important to …
Number of citations: 3 www.sciencedirect.com
R Wilberger, C Krinninger, H Piotrowski… - European Journal of …, 2004 - Wiley Online Library
The dimeric μ 2 ‐amino‐phenoxy complexes of rhenium [(CO) 3 Re(μ 2 ‐O ∩ NH 2 )] 2 (1) do not react with the C‐nitroso compounds R−C 6 H 4 NO [R = NMe 2 (2), H (2′)] in the …
DS Kim, YS Park - Journal of Environmental Health Sciences, 2010 - koreascience.kr
The aim of this research was to apply experimental design methodology to optimization of conditions of electrochemical oxidation of Rhodamine B (RhB) and N, N-Dimethyl-4-…
Number of citations: 4 koreascience.kr
K Lewinski, W Nitek, P Milart - Acta Crystallographica Section C …, 1993 - scripts.iucr.org
2-[4-(Dimethylamino) phenylimino]-3-oxo-N-phenylbutanamide and N, N-dimethyl-4-nitrosoaniline form a molecular complex in which they are linked by a hydrogen bond and n'-Tr* …
Number of citations: 6 scripts.iucr.org
L Chen, JB Fox Jr, G YI, MA Khan… - Journal of Porphyrins …, 2001 - Wiley Online Library
Para‐aminosubstituted nitrosoarenes react with Ru(CO)(OEP) or [Co(TPP)(THF) 2 ]SbF 6 (OEP 2− = 2,3,7,8,12,13,17,18‐octaethylporphyrinato dianion, TPP 2− = 5,10,15,20‐…
Number of citations: 10 onlinelibrary.wiley.com
EB Nikolaenkova, IA Os' kina, VA Savel'ev… - Russian Journal of …, 2013 - Springer
Photoacid generators capable of undergoing decomposition under irradiation with visible light are very important for efficient oligonucleotide microarray fabrication. In this case, there …
Number of citations: 5 link.springer.com

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